molecular formula C8H8ClN3O B1446324 4-Cyanobenzohydrazide hydrochloride CAS No. 1865223-60-4

4-Cyanobenzohydrazide hydrochloride

Cat. No. B1446324
CAS RN: 1865223-60-4
M. Wt: 197.62 g/mol
InChI Key: FHQWCOSUUVDSKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hydrazones, which includes 4-Cyanobenzohydrazide, is achieved by combining suitable aldehydes with four hydrazides . The discussion involves strategically functionalized rings and their use in forming various fused systems .


Molecular Structure Analysis

The molecular formula of 4-Cyanobenzohydrazide hydrochloride is C8H8ClN3O . It has a density of 1.3±0.1 g/cm3 .


Physical And Chemical Properties Analysis

4-Cyanobenzohydrazide hydrochloride has a molecular weight of 197.62 g/mol. It has a density of 1.3±0.1 g/cm3 . The storage condition is 2-8°C .

Scientific Research Applications

Biochemistry

4-Cyanobenzohydrazide hydrochloride: is utilized in biochemistry for the synthesis of aromatic compounds through decarboxylation processes . It serves as a building block in the production of 4-hydroxyisophthalic acid from 4-hydroxybenzoic acid, which is significant in the study of reversible decarboxylases . These enzymes are crucial for CO2 fixation and the production of carboxylic acids, offering a sustainable alternative to traditional chemical synthesis methods .

Pharmacology

In pharmacology, benzohydrazides, including 4-Cyanobenzohydrazide hydrochloride , are recognized for their diverse biological properties. They exhibit anti-bacterial, anti-fungal, anti-convulsant, anti-cancer, and anti-tubercular activities . This makes them valuable for the development of new therapeutic agents and the exploration of their mechanisms of action.

Organic Synthesis

4-Cyanobenzohydrazide hydrochloride: is a key reagent in organic synthesis, particularly in the formation of hydrazones, quinazolines, and Schiff bases . These compounds have a broad spectrum of biological activities, making them attractive in medicinal chemistry for their anti-inflammatory and analgesic properties .

Analytical Chemistry

In analytical chemistry, 4-Cyanobenzohydrazide hydrochloride can be used as a standard or reagent in various chromatographic techniques. It aids in the separation and identification of compounds, contributing to the quality control and analysis of pharmaceuticals and other chemical products .

Materials Science

The compound finds applications in materials science, where it is involved in the synthesis of complex molecules with potential use in the development of new materials . These materials could have applications ranging from electronics to coatings, highlighting the versatility of 4-Cyanobenzohydrazide hydrochloride in materials research.

Environmental Science

Although direct applications of 4-Cyanobenzohydrazide hydrochloride in environmental science are not explicitly documented, related compounds and methodologies involving hydrazides are employed in environmental chemistry. They are used in the treatment of wastewater and in the development of environmentally friendly materials and processes .

Safety and Hazards

4-Cyanobenzohydrazide is harmful by inhalation, in contact with skin, and if swallowed . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers . Personal precautions include wearing suitable personal protective equipment, approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection .

properties

IUPAC Name

4-cyanobenzohydrazide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O.ClH/c9-5-6-1-3-7(4-2-6)8(12)11-10;/h1-4H,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQWCOSUUVDSKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyanobenzohydrazide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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